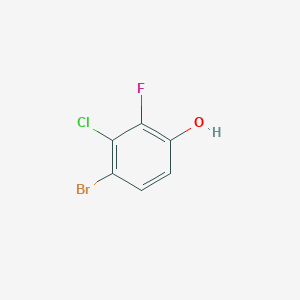

4-Bromo-3-chloro-2-fluorophenol

Description

Significance of Polyhalogenated Phenols in Advanced Organic Synthesis

Polyhalogenated phenols are highly valued in advanced organic synthesis for their versatility as precursors to a multitude of organic structures. Their utility primarily stems from the ability of the halogen atoms to participate in various cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. researchgate.netacs.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are frequently employed to selectively functionalize the polyhalogenated aromatic ring. researchgate.netthieme-connect.de

The regioselectivity of these coupling reactions is a key aspect that makes polyhalogenated phenols particularly useful. The differential reactivity of the various carbon-halogen bonds allows for a stepwise and controlled introduction of different substituents onto the aromatic ring. nih.govnih.gov This regioselectivity is governed by a combination of steric and electronic factors. thieme-connect.de For instance, in many palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles, the first substitution typically occurs at the most sterically accessible and electron-deficient position. thieme-connect.de This predictable reactivity enables chemists to design and execute complex synthetic routes with a high degree of control, leading to the efficient construction of highly substituted aromatic compounds. oregonstate.edu These products find applications in materials science, agrochemicals, and medicinal chemistry. researchgate.net

Furthermore, the presence of multiple halogen atoms can be exploited to construct intricate molecular architectures, such as polycyclic aromatic hydrocarbons and highly substituted biaryls, which are often challenging to synthesize through other methods. The ability to selectively activate and functionalize specific positions on the phenolic ring makes polyhalogenated phenols indispensable building blocks in the synthesis of novel organic materials and biologically active molecules. nih.gov

The Unique Role of Fluorine, Chlorine, and Bromine Substituents in Phenolic Systems

The presence of fluorine, chlorine, and bromine on a phenolic ring, as in the case of 4-Bromo-3-chloro-2-fluorophenol, imparts a unique set of properties to the molecule due to the distinct electronic effects of each halogen.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the acidity of the phenolic proton by stabilizing the resulting phenoxide ion. pharmaguideline.combyjus.com However, fluorine also possesses a +R (resonance) effect due to its lone pairs of electrons, which can donate electron density back to the aromatic ring. In the case of para-fluorophenol, the -I and +R effects can nearly cancel each other out, resulting in an acidity similar to that of phenol (B47542) itself. quora.com The small size of the fluorine atom also means it imparts minimal steric hindrance.

Chlorine and Bromine: Like fluorine, chlorine and bromine also exhibit both an inductive (-I) and a resonance (+R) effect. However, their larger size and more diffuse p-orbitals lead to a less effective overlap with the carbon p-orbitals of the benzene (B151609) ring, making their +R effect weaker compared to fluorine. quora.comquora.com Consequently, the electron-withdrawing inductive effect of chlorine and bromine tends to dominate, leading to an increase in the acidity of the corresponding halophenols compared to phenol. pharmaguideline.com Some theories also suggest that the vacant d-orbitals of chlorine and bromine can participate in resonance, further stabilizing the phenoxide ion, a phenomenon not possible for fluorine. quora.comquora.com

The reactivity of the carbon-halogen bond in cross-coupling reactions generally follows the order C-I > C-Br > C-Cl > C-F. This trend is attributed to the decreasing bond strength down the group. This differential reactivity is a cornerstone of selective functionalization strategies for polyhalogenated phenols. For instance, a bromo-substituent can be selectively reacted in the presence of a chloro-substituent under appropriate catalytic conditions. nih.gov

In the context of this compound, the interplay of these electronic and steric effects creates a highly specific reactivity profile. The fluorine atom at the 2-position, the chlorine at the 3-position, and the bromine at the 4-position each modulate the electron density and accessibility of the aromatic ring in a distinct manner, making it a valuable and challenging substrate for further chemical transformations.

Physicochemical and Spectroscopic Data

Below are tables summarizing key physicochemical and spectroscopic data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1360745-16-9 aobchem.comachemblock.com |

| Molecular Formula | C₆H₃BrClFO aobchem.com |

| Molecular Weight | 225.45 g/mol achemblock.com |

| Physical Form | Solid aobchem.com |

Table 2: Spectroscopic Data for Halogenated Phenols

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 4-Bromophenol | 7.31, 6.71 chemicalbook.com | 155.1, 132.5, 117.0, 113.2 chemicalbook.com |

| 4-Fluoroaniline | 6.89 (t, J=8.0 Hz, 2H), 6.62 (dd, J=8.6, 4.5 Hz, 2H), 3.60 (s, 2H) rsc.org | 156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz) rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQMSVUYWCRULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Chloro 2 Fluorophenol and Analogues

Ortho-Directed Metalation and Halogenation Sequences

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org In this method, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom at the specific ortho-position. uwindsor.ca

For phenols, the hydroxyl group can be protected as a DMG, such as an O-aryl carbamate, to facilitate ortho-lithiation. researchgate.net For example, O-aryl N-isopropylcarbamates can be lithiated at the ortho-position and subsequently reacted with electrophiles to introduce substituents with high regioselectivity. researchgate.net This strategy provides access to ortho-functionalized phenols that are otherwise difficult to prepare. wku.eduresearchgate.net The dimethylamino methyl group, introduced by reacting a phenol (B47542) with Eschenmoser's salt, can also act as a directing group for ortho-lithiation, enabling the synthesis of 1,2,3-trisubstituted phenols. wku.edu

Functional Group Interconversions for Halogen Introduction

Functional group interconversion (FGI) is a fundamental concept in organic synthesis, involving the transformation of one functional group into another. solubilityofthings.comfiveable.meimperial.ac.uk This strategy is essential for the synthesis of polysubstituted arenes where direct introduction of a substituent is not feasible or lacks selectivity. libretexts.org

In the context of synthesizing halogenated phenols, FGI can be employed in various ways. For instance, an amino group can be converted to a halogen via a Sandmeyer reaction. A well-defined synthetic route to 4-bromo-3-fluorotoluene (B33196) and 4-chloro-3-fluorotoluene (B1349368) starts from o-nitro-p-toluidine, involving diazotization followed by a Sandmeyer-type reaction to introduce the chloro or bromo substituent. researchgate.net Subsequent steps would then involve the introduction of the fluorine and the conversion of the methyl group to a hydroxyl group to yield the desired phenol.

Another example is the transformation of a boronic acid or ester to a halogen. A boronic ester group, which can be introduced with high regioselectivity, can be subsequently converted to a halogen, providing a versatile method for the controlled synthesis of halogenated aromatics. scientificupdate.com

These multi-step sequences, combining strategies like DoM and FGI, offer a powerful and flexible approach to construct complex, highly substituted phenols with precise control over the substitution pattern.

Catalytic Synthesis Protocols for Halogenated Phenols

The development of catalytic systems has revolutionized the synthesis of halogenated phenols, offering milder and more selective alternatives to traditional methods. These protocols often involve the use of transition metals and, more recently, nanocatalysts, to facilitate the formation of these valuable compounds.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Stille) for Phenolic Systems

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. While the direct application to form 4-bromo-3-chloro-2-fluorophenol is specific, the principles underlying these reactions are broadly applicable to the synthesis of substituted phenols. The Ullmann-type coupling reaction, for instance, has become an effective method for synthesizing phenols from aryl halides. beilstein-journals.org This approach and others like it benefit from broad substrate scope and mild reaction conditions. beilstein-journals.orgnih.gov

The Suzuki and Stille reactions, traditionally used for C-C bond formation, can be adapted for the synthesis of phenolic systems. For instance, a Suzuki reaction might involve the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst to introduce a hydroxyl group or a precursor that can be readily converted to one. Similarly, Stille coupling utilizes organotin reagents. These methods offer a high degree of control over the substitution pattern on the aromatic ring. A general representation of a Suzuki-type reaction for phenol synthesis is the ipso-hydroxylation of arylboronic acids, which can be achieved under mild and green conditions. rsc.org

A significant area of advancement is the direct C-H activation of arenes to introduce a hydroxyl group, which avoids the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov This strategy, often catalyzed by transition metals, represents a more atom-economical approach to phenol synthesis. beilstein-journals.orgnih.gov

Table 1: Comparison of Selected Transition Metal-Catalyzed Reactions for Phenol Synthesis

| Reaction | Catalyst/Reagents | Key Features |

|---|---|---|

| Ullmann-type Coupling | Copper salts (e.g., CuI, CuCl2) | Effective for C-O bond formation from aryl halides. beilstein-journals.org |

| Suzuki-type Coupling | Palladium catalysts, boronic acids | ipso-Hydroxylation of arylboronic acids provides a green route to phenols. rsc.org |

| C-H Hydroxylation | Various transition metals | Direct functionalization of arenes, avoiding pre-functionalization. beilstein-journals.orgnih.gov |

Nanocatalyst-Mediated Approaches to Halogenated Phenols

The advent of nanotechnology has introduced highly efficient catalysts for organic synthesis. Nanocatalysts offer a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity and selectivity. In the context of halogenated phenol synthesis, nanocatalysts can be employed in various reactions, including hydroxylations and halogenations.

For example, the use of nanoporous aluminophosphate catalysts has been explored for developing new synthetic routes to important chemical precursors. tandfonline.com While not directly applied to this compound, the principles can be extended. The modulation of the crystal phase of nanocatalysts, such as palladium-tin alloys, has been shown to enhance selectivity in hydrogenation reactions, a concept that could be applied to other catalytic transformations. acs.org The development of recyclable catalysts is a key focus, with polymer-supported reagents and metal reaction vials acting as catalysts in some systems. bohrium.com

Green Chemistry Principles in Halogenated Phenol Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by, for example, minimizing waste, using less hazardous substances, and employing energy-efficient methods. royalsocietypublishing.orgresearchgate.net The synthesis of halogenated phenols is an area where these principles are being increasingly applied.

Solvent-Free Mechanochemical Synthesis Techniques

Mechanochemistry, which uses mechanical energy from grinding or milling to initiate chemical reactions, offers a compelling solvent-free alternative to traditional solution-based synthesis. nih.govjopir.in This technique can lead to higher efficiency, reduced waste, and can sometimes enable reactions that are not feasible in solution. bohrium.comnih.gov Ball-milling is a common mechanochemical method where reactants are placed in a vessel with a ball bearing and agitated at high speed. bohrium.com

This approach has been successfully used for a variety of organic transformations, including the synthesis of N-substituted amines and various heterocyclic compounds. rsc.orgacs.org The application of mechanochemistry to the synthesis of halogenated phenols could involve the direct reaction of solid reactants, potentially with a solid-supported catalyst, thereby eliminating the need for hazardous organic solvents. bohrium.comresearchgate.net

Table 2: Advantages of Mechanochemical Synthesis

| Feature | Description |

|---|---|

| Solvent-Free | Reduces or eliminates the use of hazardous organic solvents. jopir.in |

| High Efficiency | Can lead to shorter reaction times and higher yields. rsc.org |

| Reduced Waste | Minimizes solvent waste and simplifies product purification. bohrium.com |

| Novel Reactivity | May allow for synthetic pathways not observed in solution. bohrium.com |

Aqueous Medium Reactions for Halogenated Phenol Derivatives

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. royalsocietypublishing.org Performing organic reactions in an aqueous medium can offer significant environmental and safety benefits. For the synthesis of halogenated phenol derivatives, this could involve the hydrolysis of a suitable precursor in water. For instance, a method for preparing halogenated phenols involves the hydrolysis of halogenated phenylamines in a biphasic system with water and toluene, using a phase transfer catalyst. google.com

The development of catalysts that are active and stable in water is crucial for the success of this approach. The synthesis of cyclic carbonates, for example, has been achieved in water without the use of metal catalysts. tandfonline.com Furthermore, the use of water as a solvent can be combined with other green techniques, such as microwave or ultrasound irradiation, to enhance reaction rates. royalsocietypublishing.org The direct photocatalytic hydroxylation of benzene (B151609) to phenol in a continuous flow reactor using an immobilized TiO2 photocatalyst also highlights a greener approach. acs.org

Chemical Reactivity and Transformation Studies of 4 Bromo 3 Chloro 2 Fluorophenol

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Phenols

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In 4-Bromo-3-chloro-2-fluorophenol, the hydroxyl group is a strong activating group, but its deprotonated form, the phenoxide, is an even more potent activator for SNAr at the ortho and para positions. The halogens themselves influence reactivity; their strong inductive electron-withdrawing effect facilitates nucleophilic attack, while their leaving group ability depends on the specific halogen and reaction conditions.

In SNAr reactions, the rate of reaction is often dependent on the electronegativity of the halogen, with the most electronegative halogen stabilizing the intermediate carbanion most effectively. This leads to a general reactivity trend of F > Cl > Br > I for the displacement of the halogen atom. The C-F bond is the most polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

For this compound, the fluorine atom at the C2 position is ortho to the hydroxyl group and is the most likely site for nucleophilic attack by oxygen-based nucleophiles like hydroxides (OH⁻) or alcoholates (RO⁻). The reaction would proceed via the formation of a Meisenheimer complex, stabilized by the adjacent electron-withdrawing halogen atoms and the phenoxide group. The displacement of chlorine or bromine is less likely under typical SNAr conditions unless catalyzed by a transition metal.

Table 1: General Reactivity Order of Halogens in SNAr Reactions

| Halogen | Carbon-Halogen Bond Energy (kJ/mol) | Electronegativity (Pauling Scale) | Typical SNAr Leaving Group Ability |

|---|---|---|---|

| Fluorine | 485 | 3.98 | Excellent |

| Chlorine | 327 | 3.16 | Good |

| Bromine | 285 | 2.96 | Moderate |

| Iodine | 213 | 2.66 | Poor |

Note: This table represents general trends; actual reactivity can be influenced by substrate and reaction conditions.

Amination of polyhalogenated phenols is a critical transformation for synthesizing various intermediates. The chemoselectivity of these reactions—which halogen is replaced—is governed by a combination of factors including the nature of the nucleophile, the solvent, and the use of catalysts or acidic conditions. researchgate.netresearchgate.net

In the case of this compound, amination with a strong, basic nucleophile like butylamine in an aprotic solvent would be expected to preferentially displace the fluoride atom, following the typical SNAr reactivity order (F > Br > Cl). researchgate.net However, the outcome can be altered under different conditions. For instance, reactions with weaker nucleophiles, such as aniline, can be autocatalytic and may show a different order of reactivity. researchgate.net The addition of a strong acid can protonate the aromatic ring or the leaving group, altering the reaction pathway and selectivity. researchgate.net Palladium-catalyzed amination reactions (Buchwald-Hartwig amination) would likely favor displacement of bromine or chlorine over fluorine, showcasing how the reaction mechanism dictates the chemoselectivity.

Halogen-Specific Transformations

The three different halogen atoms on the this compound ring allow for selective transformations based on the distinct reactivity of the carbon-halogen bonds. The general order of reactivity for many metal-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl >> C-F. This differential reactivity allows for sequential, site-selective functionalization of the aromatic ring.

For this compound, the C-Br bond is the most likely to undergo oxidative addition to a low-valent transition metal catalyst (e.g., Palladium(0) or Nickel(0)). This enables selective Suzuki, Stille, Heck, or Sonogashira cross-coupling reactions at the C4 position, leaving the chlorine and fluorine atoms intact. Under more forcing conditions, the C-Cl bond at the C3 position could potentially react, although selectivity might be an issue. The C-F bond at C2 is generally considered the most robust and typically remains unreacted in these catalytic cycles.

Another halogen-specific transformation is metal-halogen exchange, commonly performed with organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures. In this reaction, bromine is significantly more reactive than chlorine. Therefore, treating this compound with one equivalent of an organolithium reagent would selectively replace the bromine atom at C4 with lithium, generating an aryllithium intermediate. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a new functional group at the C4 position.

Dehalogenation Studies

The relative reactivity of the halogens in such reactions is expected to follow the order I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength. Consequently, in this compound, the bromine atom would be the most susceptible to removal, followed by chlorine, and then fluorine, which is generally resistant to cleavage.

Table 1: Anticipated Products of Stepwise Reductive Dehalogenation of this compound

| Step | Reactant | Predominant Product |

| 1 | This compound | 3-Chloro-2-fluorophenol (B1350553) |

| 2 | 3-Chloro-2-fluorophenol | 2-Fluorophenol |

| 3 | 2-Fluorophenol | Phenol (B47542) |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful synthetic tool in organometallic chemistry for the formation of carbon-metal bonds from organic halides. This reaction typically involves the use of electropositive metals like lithium or magnesium wikipedia.org. The exchange rate is generally fastest for iodine, followed by bromine, and then chlorine, while fluorine is typically unreactive harvard.eduprinceton.edu.

For this compound, a halogen-metal exchange reaction, for instance with an organolithium reagent like n-butyllithium, would be expected to occur selectively at the most reactive halogen, which is bromine. This would lead to the formation of a lithiated intermediate, 4-lithio-3-chloro-2-fluorophenol, which can then be trapped with various electrophiles to introduce new functional groups at the 4-position. The presence of the acidic phenolic proton would necessitate the use of at least two equivalents of the organolithium reagent, with the first equivalent deprotonating the hydroxyl group.

The general scheme for a halogen-metal exchange on an aryl bromide is as follows:

Ar-Br + R-Li → Ar-Li + R-Br

Table 2: Expected Outcome of Halogen-Metal Exchange on this compound

| Reagent | Expected Intermediate | Potential Subsequent Reaction |

| 2 eq. n-BuLi | 4-Lithio-3-chloro-2-fluorophenoxide | Quenching with an electrophile (e.g., CO2) to yield 4-carboxy-3-chloro-2-fluorophenol |

This selectivity is crucial for the regioselective functionalization of polyhalogenated aromatic compounds.

Enzymatic Transformations of Related Halophenols

The enzymatic transformation of halogenated phenols is a significant area of research, particularly in the context of bioremediation and drug metabolism. Enzymes, especially from the cytochrome P450 superfamily, play a key role in the oxidative metabolism of a wide range of xenobiotics, including halogenated aromatic compounds mdpi.com.

Cytochrome P450-Mediated Metabolism (as observed for related compounds)

Cytochrome P450 enzymes are a diverse group of heme-containing monooxygenases that catalyze the oxidation of various substrates youtube.comyoutube.com. In the metabolism of halophenols, cytochrome P450s can initiate reactions such as hydroxylation and dehalogenation. While direct metabolic studies on this compound are not documented, the metabolism of other halogenated compounds provides a model for its potential biotransformation. For example, the metabolism of haloperidol, which contains a 4-chlorophenyl group, is mediated by cytochrome P450 enzymes, leading to the formation of various metabolites nih.gov.

The initial step in the cytochrome P450 catalytic cycle involves the binding of the substrate to the enzyme's active site, followed by a series of electron transfer steps, ultimately leading to the insertion of an oxygen atom into the substrate. For a halophenol, this could result in the formation of a hydroxylated and/or dehalogenated product.

Table 3: Plausible Cytochrome P450-Mediated Transformations of a Halogenated Phenol

| Transformation Type | Description | Potential Product from a Dihalophenol |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Dihalocatechol |

| Oxidative Dehalogenation | Replacement of a halogen with a hydroxyl group, often leading to the formation of a quinone. | Halo-1,4-benzoquinone |

Kinetic Characterization of Enzymatic Pathways

The kinetic characterization of enzymatic pathways provides quantitative information about the efficiency and rate of biotransformation. For the enzymatic degradation of phenols and related compounds, kinetic studies often reveal that the reactions follow pseudo-first-order kinetics researchgate.net. The rate of degradation is influenced by several factors, including the initial concentration of the substrate, the concentration of the enzyme, pH, and temperature.

In the context of cytochrome P450-mediated metabolism, the Michaelis-Menten model is typically used to describe the kinetics. This model relates the initial reaction rate (V₀) to the substrate concentration ([S]) through the maximum reaction rate (Vmax) and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax.

V₀ = (Vmax * [S]) / (Km + [S])

A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster reaction rate. Kinetic studies on the degradation of various phenolic compounds have been conducted, providing a framework for understanding the potential enzymatic breakdown of this compound.

Table 4: Hypothetical Kinetic Parameters for the Enzymatic Degradation of a Halophenol

| Enzyme System | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Cytochrome P450 Isozyme | Halophenol A | 50 | 10 |

| Peroxidase | Halophenol B | 120 | 25 |

These parameters are crucial for predicting the environmental fate of such compounds and for designing bioremediation strategies.

Advanced Spectroscopic Characterization of 4 Bromo 3 Chloro 2 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. For 4-Bromo-3-chloro-2-fluorophenol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

In the ¹H NMR spectrum of this compound, signals corresponding to the aromatic protons and the hydroxyl proton are observed. The chemical shifts (δ) of the two aromatic protons are influenced by the electronic effects of the adjacent halogen and hydroxyl substituents. The electron-withdrawing nature of chlorine and fluorine, and the combined inductive and resonance effects of bromine and the hydroxyl group, cause the protons to resonate at specific frequencies. ucl.ac.uk The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be influenced by solvent, concentration, and temperature.

The expected chemical shifts for the aromatic protons are influenced by their position relative to the substituents. The proton at position 5 is ortho to the bromine atom and meta to the chlorine atom, while the proton at position 6 is ortho to the fluorine atom and meta to the bromine atom. Based on data from structurally similar compounds like 4-bromo-2-fluorophenol (B1271925), the aromatic protons are expected to appear in the range of δ 6.8-7.3 ppm. chemicalbook.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is estimated based on spectral analysis of analogous compounds.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.2 - 7.4 | Doublet of doublets (dd) |

| H-6 | 6.9 - 7.1 | Doublet of doublets (dd) |

| -OH | 5.0 - 6.0 | Broad Singlet (s) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the six aromatic carbons in this compound are determined by the attached substituents. Large chemical shift ranges in ¹³C NMR allow for clear resolution of the signals. oregonstate.edu The carbons directly bonded to the electronegative substituents (O, F, Cl, Br) are significantly shifted. For instance, carbons attached to halogens or oxygen typically resonate at lower field (higher ppm values) compared to unsubstituted aromatic carbons. oregonstate.educhemicalbook.com

The carbon attached to fluorine (C-2) will exhibit a large coupling constant (¹JCF), appearing as a doublet. The other carbons may also show smaller C-F couplings. The predicted chemical shifts are based on additive models and data from related halophenols. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is estimated based on spectral analysis of analogous compounds.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 148 - 152 (d) |

| C-2 (C-F) | 150 - 155 (d, ¹JCF ≈ 240-250 Hz) |

| C-3 (C-Cl) | 120 - 125 |

| C-4 (C-Br) | 115 - 120 |

| C-5 (C-H) | 128 - 132 |

| C-6 (C-H) | 118 - 122 (d) |

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. This compound contains a single fluorine atom, which will produce one signal in the ¹⁹F NMR spectrum. The chemical shift of fluorine is very sensitive to its electronic environment. alfa-chemistry.com The presence of ortho hydroxyl and chloro groups, and a meta bromo group will influence the shielding of the fluorine nucleus. nih.gov

For aromatic fluorine compounds, chemical shifts are typically reported relative to a standard like CFCl₃. The chemical shift for the fluorine atom in this compound is expected in the typical range for aryl fluorides. Based on data for other fluorinated phenols, the signal is predicted to appear in the downfield region of the spectrum. nih.gov

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound Note: Data is estimated based on spectral analysis of analogous compounds.

| Fluorine Position | Predicted Chemical Shift (δ, ppm vs CFCl₃) |

| F at C-2 | -130 to -145 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a molecular fingerprint.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrations include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring, C=C stretching of the ring itself, and the stretching vibrations of the C-O, C-F, C-Cl, and C-Br bonds. acs.org

The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are found around 3000-3100 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions, including the characteristic stretches for carbon-halogen bonds, which are crucial for confirming the presence of the substituents. orientjchem.org

Table 4: Predicted FTIR Vibrational Frequencies for this compound Note: Data is estimated based on spectral analysis of analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Bond(s) Involved |

| O-H Stretch | 3200 - 3600 | O-H |

| Aromatic C-H Stretch | 3000 - 3100 | C-H |

| Aromatic C=C Stretch | 1450 - 1600 | C=C (ring) |

| C-O Stretch | 1200 - 1300 | C-O |

| C-F Stretch | 1100 - 1300 | C-F |

| C-Cl Stretch | 600 - 800 | C-Cl |

| C-Br Stretch | 500 - 650 | C-Br |

Raman spectroscopy complements FTIR by providing information on molecular vibrations that may be weak or absent in the infrared spectrum. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is useful for observing the vibrations of the benzene (B151609) ring and the carbon-halogen bonds. researchgate.net

The symmetric "ring breathing" vibration of the substituted benzene ring is expected to produce a strong signal. The C-Cl and C-Br stretching vibrations, which can be weak in FTIR, often give rise to more intense signals in the Raman spectrum. rsc.org

Table 5: Predicted Raman Shifts for this compound Note: Data is estimated based on spectral analysis of analogous compounds.

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Bond(s) Involved |

| Aromatic C-H Stretch | 3000 - 3100 | C-H |

| Aromatic Ring Breathing | 980 - 1020 | C=C (ring) |

| C-Cl Stretch | 600 - 800 | C-Cl |

| C-Br Stretch | 500 - 650 | C-Br |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in phenols are the π → π* and n → π* transitions. libretexts.orgpharmatutor.org

The benzene ring in phenol (B47542) exhibits characteristic π → π* transitions, which are influenced by the substituents on the ring. hnue.edu.vn The hydroxyl group (-OH) and the halogen atoms (Br, Cl, F) act as auxochromes, causing a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene chromophore. hnue.edu.vn The presence of non-bonding electrons on the oxygen and halogen atoms also allows for n → π* transitions. youtube.com

In a polar solvent, the n → π* transitions typically undergo a hypsochromic shift (blue shift), while the π → π* transitions experience a bathochromic shift (red shift). pharmatutor.org The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a substituted phenol, with the exact wavelengths influenced by the combined electronic effects of the bromo, chloro, and fluoro substituents.

Table 1: Representative UV-Vis Absorption Data for Halogenated Phenols in a Polar Solvent

| Transition Type | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| π → π* (Primary) | 210 - 230 | 6,000 - 9,000 |

| π → π* (Secondary) | 270 - 290 | 1,000 - 3,000 |

| n → π* | 290 - 310 | 100 - 1,000 |

Note: The data in this table are representative values for halogenated phenols and are intended to illustrate the expected spectral features of this compound. Actual values may vary based on solvent and specific substitution patterns.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For a compound like this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable.

LC-MS is particularly well-suited for the analysis of polar and semi-volatile compounds like phenols. The compound is first separated from a mixture using high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phenols, often operated in the negative ion mode to deprotonate the acidic phenolic hydroxyl group, forming the [M-H]⁻ ion.

For the analysis of halogenated phenols in environmental or biological samples, a solid-phase extraction (SPE) step is often employed to concentrate the analyte and remove matrix interferences prior to LC-MS analysis. researchgate.netulisboa.pt Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and quantification by fragmenting the precursor ion and analyzing the resulting product ions.

Table 2: Typical LC-MS Parameters for the Analysis of Halogenated Phenols

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 3 µm) researchgate.net |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile (B52724) (B) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 - 4.0 kV ulisboa.pt |

| Desolvation Temperature | 250 - 350 °C ulisboa.pt |

| Precursor Ion (m/z) | [M-H]⁻ |

| Collision Gas | Argon |

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Phenols, due to their polar hydroxyl group, can exhibit poor peak shape and thermal degradation in a GC system. To overcome these issues, a derivatization step is often employed to convert the hydroxyl group into a less polar and more volatile functional group.

On-fiber derivatization is a modern approach where the derivatization reaction occurs directly on the solid-phase microextraction (SPME) fiber that is used to extract the analyte from the sample matrix. nih.gov For phenols, a common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance. The derivatized analyte is then thermally desorbed from the fiber in the hot GC injection port and analyzed by the mass spectrometer.

Table 3: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Gas Chromatography | |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temp. 50-80°C, ramp to 280-300°C |

| Derivatization | |

| SPME Fiber | e.g., Polydimethylsiloxane (PDMS) |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40 - 550 |

| Ion Source Temperature | 230 °C |

X-ray Diffraction (XRD) for Single Crystal Structural Elucidation

The crystal packing of halogenated phenols is often stabilized by a network of intermolecular interactions, including O-H···O hydrogen bonds between the phenolic hydroxyl groups and halogen bonds (e.g., Br···Br, Cl···Cl, or Br···Cl). researchgate.netresearchgate.net These non-covalent interactions play a crucial role in determining the final crystal structure. The resulting crystal system, space group, and unit cell dimensions are all determined from the diffraction data.

Table 4: Representative Crystallographic Data for a Halogenated Phenol Analogue

| Parameter | Example Value |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c researchgate.net |

| a (Å) | ~27.7 |

| b (Å) | ~7.0 |

| c (Å) | ~6.2 |

| β (°) | ~96.4 |

| Volume (ų) | ~1198 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.7 |

| Intermolecular Interactions | O-H···O hydrogen bonds, Br···Cl halogen bonds |

Note: This data is based on a structurally similar compound, 4-Bromo-2-[(E)-(4-chlorophenyl)iminomethyl]phenol, to illustrate the type of information obtained from an XRD analysis. nih.gov Values for this compound would need to be determined experimentally.

Microwave Spectroscopy for Rotational and Conformational Analysis

Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. By analyzing the microwave spectrum, highly precise rotational constants can be determined, which are inversely related to the molecule's moments of inertia. These constants provide definitive information about the molecular geometry and can be used to distinguish between different conformers.

For this compound, two primary planar conformers are expected, differing in the orientation of the hydroxyl hydrogen with respect to the fluorine atom: a cis conformer (H pointing towards F) and a trans conformer (H pointing away from F). The cis conformer may be stabilized by an intramolecular O-H···F hydrogen bond. Microwave spectroscopy can differentiate between these conformers as they will have distinct rotational spectra. researchgate.netnih.gov The experimental rotational constants can be compared with those calculated from quantum chemical methods to confirm the observed conformation.

Table 5: Hypothetical Rotational Constants for Conformers of this compound

| Conformer | A (MHz) | B (MHz) | C (MHz) |

| cis | ~1500 | ~600 | ~430 |

| trans | ~1550 | ~590 | ~425 |

Note: These values are hypothetical and based on trends observed for similar chloro-fluorophenols. researchgate.netnih.gov Precise values for this compound would require experimental measurement.

Computational Chemistry and Theoretical Studies of 4 Bromo 3 Chloro 2 Fluorophenol

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. By calculating the electron density, DFT can accurately predict the optimized geometry and various electronic properties of 4-bromo-3-chloro-2-fluorophenol.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For halogenated aromatic compounds like this compound, it is crucial to select a combination that can adequately describe the complex electronic effects of the substituents.

Commonly, hybrid functionals such as B3LYP are used in conjunction with Pople-style basis sets like 6-311G(d,p) or its variations with diffuse functions (e.g., 6-311++G(d,p)). researchgate.net The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has demonstrated reliability for a wide range of organic molecules. For instance, studies on similar substituted phenols have successfully employed the B3LYP/6-311++G(d,p) level of theory to achieve good agreement between calculated and experimental data. researchgate.net The inclusion of polarization (d,p) and diffuse functions is important for accurately modeling the electron distribution, especially for atoms with lone pairs like oxygen and the halogens, and for describing any potential intramolecular hydrogen bonding.

Validation of the chosen method is typically achieved by comparing calculated structural parameters (bond lengths, bond angles) with experimental data, if available from techniques like X-ray crystallography. For many substituted phenols, the B3LYP method has been shown to provide geometric parameters that are in good agreement with experimental findings. researchgate.net

Table 1: Commonly Used Functionals and Basis Sets in DFT Studies of Phenolic Compounds

| Functional | Basis Set | Common Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometric optimization and frequency calculations. furman.edu |

| B3LYP | 6-311++G(d,p) | Provides a better description of non-covalent interactions. researchgate.net |

| PBEPBE | 6-311++G(d,p) | Alternative functional for geometric and electronic properties. researchgate.net |

DFT calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. Following geometric optimization, frequency calculations are performed at the same level of theory. These calculations provide the harmonic vibrational frequencies corresponding to the normal modes of vibration.

For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the O-H, C-H, C-O, and C-X (X=F, Cl, Br) stretching and bending vibrations. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

A detailed comparison involves assigning the calculated vibrational modes to the bands observed in the experimental FT-IR and FT-Raman spectra. For example, the O-H stretching vibration is typically observed in the region of 3100-3600 cm⁻¹. researchgate.net The precise position can indicate the presence and strength of intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom. Stretching vibrations for the C-F, C-Cl, and C-Br bonds are expected at lower frequencies and are highly characteristic of the substitution pattern.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. imperial.ac.uk The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

The HOMO represents the ability of a molecule to donate an electron and is associated with its ionization potential. In this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the aromatic ring and the oxygen atom. The electron-donating hydroxyl group and the lone pairs on the halogen atoms contribute significantly to the HOMO. The regions of the molecule where the HOMO density is highest are the most probable sites for electrophilic attack.

The LUMO represents the ability of a molecule to accept an electron and is related to its electron affinity. For this compound, the LUMO is likely to be a π* anti-bonding orbital. The electron-withdrawing halogen substituents (fluorine, chlorine, and bromine) will influence the distribution and energy of the LUMO. The areas of the molecule with the highest LUMO density are the most susceptible to nucleophilic attack.

The analysis of the HOMO, LUMO, and the HOMO-LUMO energy gap provides significant insights into the chemical reactivity of this compound.

HOMO-LUMO Gap : A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity. It indicates that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and reactive.

Reactivity Descriptors : From the HOMO and LUMO energies, various quantum chemical descriptors of reactivity can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons.

Site Selectivity : The distribution of the HOMO and LUMO provides information on the regioselectivity of chemical reactions. Electrophiles will preferentially attack the regions of the molecule where the HOMO is localized, while nucleophiles will target the regions where the LUMO is concentrated.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Oxygen |

| Fluorine |

| Chlorine |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a map of the electrostatic potential on the electron density surface, which is invaluable for predicting and understanding the reactive behavior of a molecule. The MEP map helps in identifying the regions that are prone to electrophilic and nucleophilic attacks.

In an MEP map, different potential values are represented by different colors. Typically, regions with a negative electrostatic potential, which are susceptible to electrophilic attack, are colored in shades of red. These areas are characterized by an abundance of electrons, often associated with lone pairs of electronegative atoms. Conversely, regions with a positive electrostatic potential, indicating susceptibility to nucleophilic attack, are colored in shades of blue. These electron-deficient regions are usually found around hydrogen atoms, particularly those attached to electronegative atoms. Intermediate potential values are represented by colors like green and yellow.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs. The aromatic ring itself would also exhibit regions of negative potential. The hydrogen atom of the hydroxyl group would be a site of strong positive potential (blue), making it a likely site for hydrogen bonding and nucleophilic interaction. The halogen atoms (bromine, chlorine, and fluorine) would present a more complex picture. While they are electronegative, they can also exhibit regions of positive potential known as sigma-holes, which can participate in halogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-like structures). It examines the interactions between filled donor NBOs and empty acceptor NBOs, which are indicative of delocalization and hyperconjugative interactions within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would elucidate the nature of intramolecular charge transfer and the stability imparted by these interactions. Key interactions would likely include the delocalization of the oxygen atom's lone pairs (n) into the antibonding orbitals (π) of the aromatic ring. This n -> π interaction is characteristic of phenols and contributes significantly to the electronic properties of the molecule.

Furthermore, NBO analysis would reveal hyperconjugative interactions involving the halogen substituents. These can include interactions from the lone pairs of the halogens to the antibonding orbitals of the ring, as well as interactions between the C-C bonds of the ring and the C-X (where X = F, Cl, Br) antibonding orbitals. The relative strengths of these interactions would provide insight into the electronic influence of each halogen on the phenol (B47542) ring.

A hypothetical NBO analysis might reveal the following types of interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π* (C-C) | High | Resonance/Delocalization |

| LP (Br) | σ* (C-C) | Moderate | Hyperconjugation |

| LP (Cl) | σ* (C-C) | Moderate | Hyperconjugation |

| LP (F) | σ* (C-C) | Low | Hyperconjugation |

| σ (C-H) | σ* (C-C) | Low | Hyperconjugation |

Note: This table is illustrative and represents expected interactions. Actual values would require specific computational analysis.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. A Potential Energy Surface (PES) map is generated by systematically changing specific dihedral angles within the molecule and calculating the energy at each step. This allows for the identification of the most stable conformer (the global minimum on the PES) and any other low-energy conformers, as well as the energy barriers between them.

For this compound, the primary focus of conformational analysis would be the orientation of the hydroxyl group's hydrogen atom relative to the neighboring fluorine atom. A PES scan would be performed by rotating the C-O-H dihedral angle. This would likely reveal two main planar conformers: one where the O-H bond is oriented away from the fluorine atom and another where it is oriented towards it, potentially forming an intramolecular hydrogen bond. The relative energies of these conformers would determine the predominant structure of the molecule.

Prediction of Spectroscopic Parameters

NMR Chemical Shift Value Prediction

Computational methods, particularly Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. These predictions are valuable for interpreting experimental NMR spectra and for confirming the structure of a synthesized compound.

For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts. The calculated values would be compared to a reference compound, typically tetramethylsilane (B1202638) (TMS), to obtain the final chemical shift values. The predicted spectrum would show distinct signals for each unique hydrogen and carbon atom in the molecule, with their positions influenced by the electronic environment created by the halogen substituents and the hydroxyl group.

A table of predicted NMR chemical shifts would look like this:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | Value |

| C2 | - | Value |

| C3 | - | Value |

| C4 | - | Value |

| C5 | H5 Signal | Value |

| C6 | H6 Signal | Value |

| OH | OH Signal | - |

Note: "Value" indicates where a calculated chemical shift would be presented.

Rotational and Nuclear Quadrupole Coupling Constants

Microwave spectroscopy is an experimental technique that measures the rotational transitions of a molecule in the gas phase, providing highly accurate rotational constants (A, B, and C). These constants are inversely proportional to the moments of inertia of the molecule and are therefore directly related to its geometry. Computational chemistry can predict these rotational constants from the optimized molecular structure. A study on the related molecule 3-chloro-2-fluorophenol (B1350553) has utilized these methods.

For this compound, theoretical calculations would yield the rotational constants for the most stable conformer(s). Additionally, for nuclei with a spin quantum number I > 1/2, such as bromine and chlorine, nuclear quadrupole coupling constants can be calculated. These constants provide information about the electric field gradient at the nucleus and are sensitive to the electronic environment of the halogen atoms.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify the linear and non-linear response of the molecule's electron cloud to an external electric field. Molecules with large hyperpolarizability values are considered good candidates for NLO applications.

For this compound, DFT calculations would be employed to determine the components of the polarizability and first hyperpolarizability tensors. The presence of the electron-donating hydroxyl group and the electron-withdrawing halogen atoms on the π-conjugated aromatic ring suggests that the molecule could exhibit interesting NLO properties. The calculations would provide values for the average polarizability and the total first hyperpolarizability, which are key indicators of the molecule's potential as an NLO material.

A summary of calculated NLO properties would typically be presented in a table:

| Property | Calculated Value (a.u.) |

| α_total | Value |

| β_total | Value |

Note: "Value" represents a placeholder for the results of a specific calculation.

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from conceptual density functional theory (DFT), are instrumental in predicting the chemical reactivity of a molecule. Global descriptors provide insights into the stability and reactivity of the molecule as a whole, while local descriptors pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Global Reactivity Descriptors

Key global reactivity descriptors include chemical hardness (η), electronic chemical potential (μ), global electrophilicity index (ω), and global softness (S). These are typically calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Higher values indicate greater stability. |

| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. A higher value indicates a better nucleophile. |

| Global Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

This table is generated based on foundational principles of conceptual DFT and does not represent experimentally or computationally derived data for this compound.

Local Reactivity Descriptors

Local reactivity is often analyzed using Fukui functions (f(r)) and local softness (s(r)), which help in identifying the specific atoms or regions within a molecule that are most susceptible to attack.

Fukui function for nucleophilic attack (f+(r)) : Indicates sites prone to attack by nucleophiles.

Fukui function for electrophilic attack (f-(r)) : Indicates sites prone to attack by electrophiles.

Fukui function for radical attack (f0(r)) : Indicates sites prone to attack by radicals.

In halogenated phenols, the carbon atoms of the benzene (B151609) ring and the oxygen atom of the hydroxyl group are the primary sites for chemical reactions. Theoretical investigations into the protonation of halogenated phenols show that the most likely sites for electrophilic attack are the ring carbon atoms, with the para-position relative to the hydroxyl group often being the most favored, depending on the substitution pattern. kuleuven.beacs.org For this compound, the complex interplay of the three different halogens and the hydroxyl group would create a unique electron density distribution, making specific predictions without dedicated calculations challenging.

Intermolecular Interaction Analysis

The solid-state structure and macroscopic properties of this compound would be dictated by a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in molecular crystals.

Hydrogen Bonding

The most significant intermolecular interaction in phenolic compounds is the hydrogen bond formed by the hydroxyl group. The acidic proton of the -OH group can act as a hydrogen bond donor to an electronegative atom on an adjacent molecule, such as the oxygen of another phenol or one of the halogen atoms.

Halogen Bonds

Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of these bonds typically follows the trend I > Br > Cl > F. In this compound, the bromine and chlorine atoms are potential halogen bond donors.

π-π Stacking

The aromatic rings of this compound can engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be either parallel-displaced or T-shaped.

Hirshfeld Surface Analysis

Applications of 4 Bromo 3 Chloro 2 Fluorophenol As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Diverse Organic Molecules

Halogenated phenols are crucial intermediates in the synthesis of a wide array of organic molecules. chemicalbook.comguidechem.com The specific substitution pattern of 4-bromo-3-chloro-2-fluorophenol, with its distinct halogen atoms, offers multiple reaction sites for chemists to exploit. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in cross-coupling reactions, allowing for selective functionalization.

While specific documented syntheses starting directly from this compound are not extensively reported in readily available literature, the reactivity of closely related compounds provides a clear indication of its potential applications. For instance, compounds like 4-bromo-2-fluorophenol (B1271925) and 3-bromo-4-fluorophenol (B1273239) serve as foundational materials for constructing more complex structures. guidechem.comsigmaaldrich.com 4-Bromo-2-fluorophenol, for example, is a starting material for preparing dicationic imidazolium-based compounds and 2-phenylpyran-4-ones. sigmaaldrich.com Similarly, 3-bromo-4-fluorophenol is utilized as an intermediate in the synthesis of various bioactive substances. guidechem.com The introduction of fluorine atoms into aromatic compounds can significantly enhance molecular stability, improve fat solubility, and alter physiological effects, making fluorinated phenols valuable precursors. guidechem.com

The general synthetic utility of such compounds is often centered on two main reactive sites:

The Phenolic Hydroxyl Group: This group can undergo O-alkylation to form ethers or O-acylation to form esters.

The Carbon-Halogen Bonds: The bromine and chlorine atoms can be substituted or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Utility in Pharmaceutical Compound Synthesis

Fluorinated and halogenated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the halogen atoms. nih.gov The introduction of fluorine, in particular, can modulate a molecule's metabolic stability, binding affinity, and bioavailability. guidechem.com

This compound represents a potential starting point for the synthesis of novel pharmaceutical candidates. Its structural motifs are found in various bioactive molecules. For instance, the related intermediate 4-chloro-3-fluorophenol (B1349760) can be used to prepare the pharmaceutical intermediate 4-chloro-3-fluorobenzyl ether. guidechem.com The synthesis of this precursor involves the catalytic reduction of o-fluoronitrobenzene to 4-amino-3-fluorophenol, followed by an acylation reaction. guidechem.com

Furthermore, derivatives such as 4-bromo-2-[(3-chloro-4-fluoroanilino)methyl]phenol highlight the utility of these halogenated phenols in building more complex structures with potential biological activity. sigmaaldrich.com The synthesis of such molecules often involves leveraging the reactivity of the phenolic hydroxyl group and the aromatic ring to append other pharmacophoric fragments.

Role in Agrochemical Development

Halogenated phenols have a long history as key intermediates in the production of agrochemicals, including pesticides and herbicides. chemicalbook.comguidechem.com A notable example involving a closely related structure is the organophosphorus pesticide profenofos (B124560), chemically known as O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate. nih.gov

The detoxification of profenofos in humans and the environment leads to the formation of 4-bromo-2-chlorophenol (B165030), which serves as a specific and sensitive biomarker for exposure to this pesticide. nih.govnih.gov Patents describe the synthesis of 4-bromo-2-chlorophenols as valuable intermediates for producing insecticidal and acaricidal phosphoric acid esters. google.com A process for producing 4-bromo-2-chlorophenol with high purity involves the bromination of 2-chlorophenol, a method that avoids the formation of unwanted isomers and yields a product suitable for direct use in manufacturing insecticidal esters. google.com

Given this precedent, this compound is a plausible candidate for the development of new agrochemicals. The additional fluorine and chlorine atoms could be used to fine-tune the biological activity, environmental persistence, and target specificity of new pesticide molecules.

Synthesis of Liquid Crystal Compounds

Fluorine plays a critical role in the design of modern liquid crystal (LC) materials used in display technologies. researchgate.net The high electronegativity of fluorine allows it to create significant bond dipoles, which can be used to control the dielectric anisotropy (Δε) of the LC molecule. beilstein-journals.orgnih.gov Materials with positive Δε are required for twisted nematic (TN) displays, while those with negative Δε are essential for vertical alignment (VA) technology. nih.gov

The strategic placement of fluorine atoms on an aromatic core is a common method for engineering the desired dielectric properties. researchgate.netbeilstein-journals.org For instance, lateral fluorine substitution can widen the nematic phase temperature range of liquid crystals. researchgate.net Research has demonstrated the synthesis of various fluorinated liquid crystals, including those with quaterphenyl (B1678625) and cyclopropane-containing structures. beilstein-journals.orgresearchgate.netbeilstein-journals.org

While there are no specific reports on the use of this compound for synthesizing liquid crystals, its structure possesses the key fluorinated phenolic core that is a common feature in many LC designs. The bromo- and chloro-substituents could serve as handles for further chemical modification, such as elongation of the molecular core through cross-coupling reactions to build the rigid, rod-like structures characteristic of liquid crystals.

| Structural Feature | Effect on Property | Application | Reference |

|---|---|---|---|

| Lateral Fluorine Substituent | Decreases melting point, can widen nematic phase range | Optimization of LC mixtures | researchgate.net |

| Fluorine in combination with a polar terminal group | Enhances molecular dipole moment and dielectric anisotropy (Δε) | High performance displays (e.g., VA-LCD) | researchgate.net |

| Axial fluorine on cyclohexanes | Can induce negative dielectric anisotropy | Development of negative Δε materials | beilstein-journals.org |

| Fluorinated cyclopropanes | Can induce either positive or negative dielectric anisotropy depending on structure | Fine-tuning of LC properties | beilstein-journals.orgnih.gov |

Development of Functional Materials and Dyes

The unique electronic properties of fluorinated aromatic compounds make them valuable in materials science. nih.gov Halogenated phenols, in general, are precursors in the synthesis of certain dyes. chemicalbook.com Fluorinated polycyclic aromatic systems are utilized in a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells, and dye-sensitized solar cells, due to the high stability of the carbon-fluorine bond and weak intermolecular interactions. nih.gov

The structure of this compound provides a platform that could be elaborated into larger, conjugated systems suitable for such applications. The halogen atoms can be replaced through various coupling reactions to extend the π-system of the molecule, which is a key requirement for colored compounds (dyes) and electronically active materials.

Derivatization to Extended Polyaromatic Systems (e.g., Biphenyls)

The formation of biphenyl (B1667301) structures is a fundamental transformation in organic synthesis, often accomplished via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. These reactions typically involve the coupling of an aryl halide with an arylboronic acid or its ester.

This compound is an ideal substrate for such transformations. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed coupling, allowing for selective arylation at the 4-position. This regioselectivity is crucial for the controlled synthesis of complex polyaromatic systems.

Research on related compounds demonstrates the feasibility of this approach. For example, 2-bromo-4-chlorophenol (B154644) has been used in Suzuki cross-coupling reactions to synthesize a variety of biphenyl derivatives with moderate to good yields. nih.gov Similarly, the synthesis of 4-bromo-2-fluorobiphenyl (B126189) has been reported. chemchart.com The anhydrous Suzuki-Miyaura cross-coupling, sometimes enhanced with additives like trimethyl borate, has proven effective for coupling heteroaryl halides with boronic esters, a technique applicable to substrates like this compound. nih.gov

| Aryl Halide | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromo-4-chlorophenyl-2-bromobutanoate | Various Phenylboronic Acids | Pd(PPh₃)₄ / K₂CO₃ | Substituted Biphenyls | nih.gov |

| 2-(4-Bromophenyl)-1,3,4-oxadiazole | Neopentyl 4-fluorophenylboronic ester | Pd catalyst / TMSOK / Trimethyl borate | Heteroaryl-Aryl Systems | nih.gov |

| Aryl Halides (General) | Neopentyl Arylboronic Esters | Pd catalyst / TMSOK | Biphenyls | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3-chloro-2-fluorophenol, and how can reaction conditions be tailored to maximize yield and purity?

Methodological Answer:

- Halogenation Strategies : Start with a phenol precursor (e.g., 3-chloro-2-fluorophenol) and perform bromination using electrophilic brominating agents like Br₂ in the presence of FeBr₃. Monitor regioselectivity via HPLC to confirm substitution at the para position relative to the hydroxyl group .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the product. Purity (>97%) can be verified via GC-MS or melting point analysis .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equiv Br₂) and reaction temperature (0–5°C) to minimize di-substitution byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- Computational Analysis :

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution reactions involving this compound?

Methodological Answer:

- Directing Effects : The hydroxyl group directs electrophiles to the para position, while bromine and chlorine exert meta-directing effects. Fluorine’s inductive effect stabilizes intermediates but has minimal directing influence.

- Computational Prediction : Perform Fukui function analysis (DFT) to identify nucleophilic/electrophilic sites. For example, nitration may occur preferentially at the position ortho to chlorine due to steric and electronic factors .

- Experimental Validation : Use isotopic labeling (e.g., ¹⁸O in hydroxyl) coupled with LC-MS/MS to track reaction pathways .

Q. How can contradictions in reported spectral data for halogenated phenol derivatives be resolved?

Methodological Answer:

- Comparative Analysis :

- Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to separate isomers or degradation products .

- Mass Spectrometry : High-resolution ESI-MS can distinguish between compounds with similar molecular weights (e.g., this compound vs. 4-Bromo-2-chloro-3-fluorophenol) .

- Crystallography : Solve single-crystal X-ray structures using SHELXL to unambiguously confirm substituent positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.